molecular formula C22H20ClF3N6O3S B11077312 2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11077312
M. Wt: 540.9 g/mol
InChI Key: DRXFINWUDHTIEI-UHFFFAOYSA-N
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Description

2-(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a piperazine ring, and multiple functional groups such as chloro, trifluoromethyl, and carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This is typically achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with piperazine, often under reflux conditions.

    Functional Group Modifications:

    Final Coupling and Carboxylation: The final steps involve coupling the intermediate with the aniline derivative and introducing the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine, bromine, and trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)aniline

Uniqueness

What sets 2-(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClF3N6O3S

Molecular Weight

540.9 g/mol

IUPAC Name

2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H20ClF3N6O3S/c1-2-30-11-14(19(34)35)17(33)13-10-27-20(29-18(13)30)31-5-7-32(8-6-31)21(36)28-16-9-12(22(24,25)26)3-4-15(16)23/h3-4,9-11H,2,5-8H2,1H3,(H,28,36)(H,34,35)

InChI Key

DRXFINWUDHTIEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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